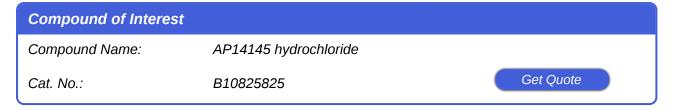


Comparative Analysis of AP14145 Hydrochloride Cross-Reactivity with Other Ion Channels

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ion channel selectivity of **AP14145 hydrochloride**, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels. The cross-reactivity profile of AP14145 is compared with other KCa2 channel modulators and compounds known to interact with other ion channels, supported by experimental data to inform preclinical research and drug development.

Overview of AP14145 Hydrochloride

AP14145 hydrochloride is a potent negative allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, with reported IC50 values of 1.1 μM for both subtypes.[1][2][3][4] It functions by decreasing the calcium sensitivity of the channel, thereby inhibiting its function.[3] KCa2 channels are considered a promising atrial-selective target for the treatment of atrial fibrillation, and understanding the selectivity of modulators like AP14145 is critical for predicting potential off-target effects and ensuring therapeutic safety.[3][5]

Cross-Reactivity Data Summary

The following table summarizes the inhibitory activity of **AP14145 hydrochloride** and selected comparator compounds against a panel of ion channels. Data is presented as IC50 values (the concentration required to inhibit 50% of the channel's activity) or as percentage inhibition at a specified concentration.



lon Channel Family	Specific Channel	AP14145 Hydrochl oride	Dofetilide	Ondanset ron	Apamin	NS8593
KCa (Ca²+- activated K+)	KCa2.1 (SK1)	90% inhibition at 10 μM[1][3]	-	-	IC50: 4.1 nM[5]	Kd: 0.42 μΜ[6][7]
KCa2.2 (SK2)	IC50: 1.1 μΜ[1][2][3] [4]	-	> 30 µM[4]	IC50: 87.7 pM[5]	Kd: 0.60 μΜ[6][7]	
KCa2.3 (SK3)	IC50: 1.1 μΜ[1][2][3] [4]	-	> 30 µM[4]	IC50: 2.3 nM[5]	Kd: 0.73 μΜ[6][7]	
KCa1.1 (BK)	50% inhibition at 10 μM[1][3]	-	-	No effect[3]	No effect[6]	
KCa3.1 (IK)	No significant effect[1][3]	-	-	No effect[3]	No effect[6]	
Kv (Voltage- gated K+)	Kv11.1 (hERG)	IC50: 71.8 μM[1][8]	IC50: 0.007-0.03 μΜ[4][9]	IC50: 2.79 μM[4]	-	-
Kv7.1/KCN E1 (IKs)	No significant effect at 30 μM[1]	-	-	-	No effect[6]	
Kv4.3/KChi P2 (Ito)	No significant effect at 30 μΜ[1]	-	-	-	-	_
Kv1.5 (IKur)	No significant	-	-	-	-	•



	effect at 30 µM[1]					
Kir (Inward- rectifier K+)	Kir3.1/Kir3. 4 (IKACh)	IC50: 9.3 μM[1]	-	-	-	-
Kir2.1 (IK1)	No significant effect at 30 μM[1]	-	-	-	-	
Nav (Voltage- gated Na+)	Nav1.5	No significant block at 15 μΜ[1]	-	-	-	No effect[6]
Cav (Voltage- gated Ca ²⁺)	Cav1.2	No significant block at 1- 10 µM[1]	-	-	-	No effect[6]
Other	5-HT3 Receptor	-	-	Ki: 6.16 nM[10]	-	-
TRPM7	-	-	-	-	IC50: 1.6 μM[8]	

Analysis of Selectivity:

• AP14145 Hydrochloride: Demonstrates potent inhibition of its primary targets, KCa2.2 and KCa2.3. It also shows significant activity against KCa2.1 and moderate activity against KCa1.1 at higher concentrations.[1][3] Its selectivity over the intermediate-conductance KCa3.1 channel is notable.[1][3] Compared to its primary targets, AP14145 is significantly less potent against other cardiac ion channels, including hERG (Kv11.1), with an IC50 approximately 65-fold higher than for KCa2.2/2.3.[1][8] This profile suggests a favorable therapeutic window with a lower risk of proarrhythmic effects associated with hERG channel blockade.[8]



- Dofetilide: A classic example of a highly potent and selective hERG channel blocker, used here as a benchmark for proarrhythmic potential.[4][11]
- Ondansetron: Primarily a 5-HT3 receptor antagonist, it also exhibits potent blockade of the hERG channel but has negligible effects on KCa2 channels, highlighting a distinct selectivity profile from AP14145.[4][10]
- Apamin: A peptide toxin from bee venom, it is a highly potent and selective blocker of KCa2 channels, often used as a research tool to define the role of these channels.[3][5][12]
- NS8593: Another small molecule negative modulator of KCa2 channels, it shows a similar selectivity profile to AP14145 for KCa channels but has also been reported to inhibit the TRPM7 channel.[6][8]

Experimental Methodologies

The primary method for determining ion channel cross-reactivity is the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion currents flowing through channels in the membrane of a single cell.

Detailed Protocol for Whole-Cell Patch-Clamp Assay:

- Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the specific human ion channel of interest are cultured and prepared on coverslips a few days prior to the experiment.
- Solutions:
 - External (Bath) Solution: Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2,
 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, continuously bubbled with 95% O2 / 5%
 CO2.
 - Internal (Pipette) Solution: A common composition includes (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration is buffered to a specific level (e.g., 400 nM for KCa channel assays) to activate the channels.



• Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a fine tip (1-2 μ m diameter), resulting in a resistance of 3-7 M Ω when filled with the internal solution.

· Recording Procedure:

- A coverslip with the cells is placed in a recording chamber and perfused with the external solution.
- The filled micropipette is mounted on a micromanipulator and lowered into the bath.
- Under microscopic guidance, the pipette tip is carefully positioned onto the surface of a single cell.
- \circ Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 G Ω) between the pipette tip and the cell membrane.
- A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical access to the entire cell membrane.

Data Acquisition:

- The cell is held at a specific membrane potential (holding potential, e.g., -70 mV) using a patch-clamp amplifier.
- Voltage protocols (voltage steps or ramps) are applied to elicit ion currents through the channels of interest.
- Baseline currents are recorded before the application of any compound.
- The test compound (e.g., AP14145) is then perfused into the bath at increasing concentrations.
- The effect of the compound on the ion current is recorded at each concentration until a steady-state inhibition is reached.



• Data Analysis: The peak current amplitude is measured before and after drug application.

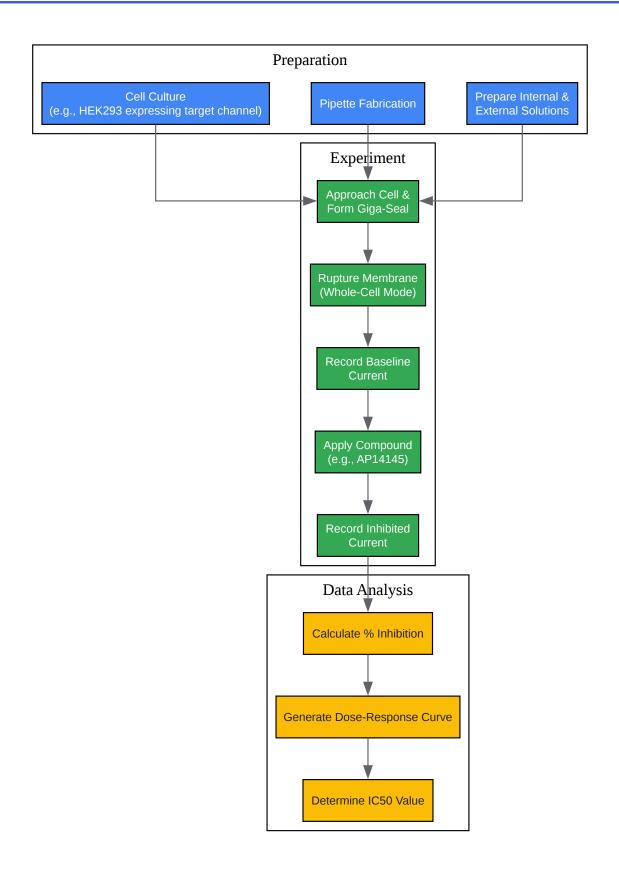
The percentage of inhibition is calculated for each concentration, and the data are fitted to a

Hill equation to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing ion channel cross-reactivity and the signaling pathway of KCa2 channel modulation.

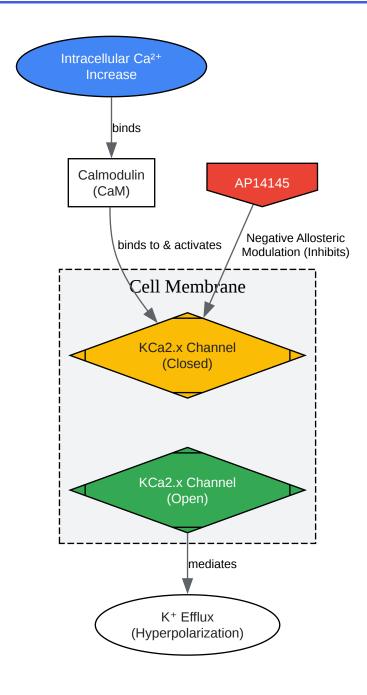




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Caption: Workflow for Ion Channel Cross-Reactivity Screening.





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Caption: KCa2 Channel Activation and Inhibition by AP14145.

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